molecular formula C9H17NO2 B061487 Ethyl 3-methylpiperidine-3-carboxylate CAS No. 170843-43-3

Ethyl 3-methylpiperidine-3-carboxylate

Cat. No. B061487
Key on ui cas rn: 170843-43-3
M. Wt: 171.24 g/mol
InChI Key: LNANFKKPVLUIBX-UHFFFAOYSA-N
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Patent
US08492549B2

Procedure details

Ethyl-5-chloro-2-cyano-2-methylpentanoate (DE 31 39 301 A1) (10.43 g, 51.2 mmol), PtO2 hydrate (1.16 g) and concentrated HCl (12.5 ml) in absolute EtOH (125 ml) were stirred and heated at 40° C. under hydrogen at normal pressure for 2 h. The cooled solution was filtered. After evaporation of the solvent, the residue was dissolved in absolute EtOH (125 ml). The solution was cooled with an ice-water bath and triethylamine (9.8 g, 96.8 mmol) was added. After the addition the mixture was stirred at RT for 16 h under nitrogen atmosphere. The solvent and triethylamine were evaporated, and the residue was dissolved in DCM (100 ml) and extracted with 1 M HCl (3×100 ml). After separating the layers, ice (150 g) and 5 M NaOH (100 ml) were added to the aqueous layer, which was then extracted with DCM (3×60 ml). The combined extracts were dried, filtered and evaporated to dryness followed by vacuum distillation (bp. 62-65° C./2 mbar) to give 6.0 g of the title compound as a colorless liquid.
Name
Ethyl-5-chloro-2-cyano-2-methylpentanoate
Quantity
10.43 g
Type
reactant
Reaction Step One
[Compound]
Name
PtO2 hydrate
Quantity
1.16 g
Type
reactant
Reaction Step One
Name
Quantity
12.5 mL
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:13])[C:5]([C:11]#[N:12])([CH3:10])[CH2:6][CH2:7][CH2:8]Cl)[CH3:2].Cl.C(N(CC)CC)C>CCO>[CH2:1]([O:3][C:4]([C:5]1([CH3:10])[CH2:6][CH2:7][CH2:8][NH:12][CH2:11]1)=[O:13])[CH3:2]

Inputs

Step One
Name
Ethyl-5-chloro-2-cyano-2-methylpentanoate
Quantity
10.43 g
Type
reactant
Smiles
C(C)OC(C(CCCCl)(C)C#N)=O
Name
PtO2 hydrate
Quantity
1.16 g
Type
reactant
Smiles
Name
Quantity
12.5 mL
Type
reactant
Smiles
Cl
Name
Quantity
125 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
9.8 g
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
was stirred at RT for 16 h under nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The cooled solution was filtered
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in absolute EtOH (125 ml)
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled with an ice-water bath
ADDITION
Type
ADDITION
Details
After the addition the mixture
CUSTOM
Type
CUSTOM
Details
The solvent and triethylamine were evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in DCM (100 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with 1 M HCl (3×100 ml)
CUSTOM
Type
CUSTOM
Details
After separating the layers, ice (150 g) and 5 M NaOH (100 ml)
ADDITION
Type
ADDITION
Details
were added to the aqueous layer, which
EXTRACTION
Type
EXTRACTION
Details
was then extracted with DCM (3×60 ml)
CUSTOM
Type
CUSTOM
Details
The combined extracts were dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
DISTILLATION
Type
DISTILLATION
Details
followed by vacuum distillation (bp. 62-65° C./2 mbar)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)OC(=O)C1(CNCCC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: CALCULATEDPERCENTYIELD 68.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08492549B2

Procedure details

Ethyl-5-chloro-2-cyano-2-methylpentanoate (DE 31 39 301 A1) (10.43 g, 51.2 mmol), PtO2 hydrate (1.16 g) and concentrated HCl (12.5 ml) in absolute EtOH (125 ml) were stirred and heated at 40° C. under hydrogen at normal pressure for 2 h. The cooled solution was filtered. After evaporation of the solvent, the residue was dissolved in absolute EtOH (125 ml). The solution was cooled with an ice-water bath and triethylamine (9.8 g, 96.8 mmol) was added. After the addition the mixture was stirred at RT for 16 h under nitrogen atmosphere. The solvent and triethylamine were evaporated, and the residue was dissolved in DCM (100 ml) and extracted with 1 M HCl (3×100 ml). After separating the layers, ice (150 g) and 5 M NaOH (100 ml) were added to the aqueous layer, which was then extracted with DCM (3×60 ml). The combined extracts were dried, filtered and evaporated to dryness followed by vacuum distillation (bp. 62-65° C./2 mbar) to give 6.0 g of the title compound as a colorless liquid.
Name
Ethyl-5-chloro-2-cyano-2-methylpentanoate
Quantity
10.43 g
Type
reactant
Reaction Step One
[Compound]
Name
PtO2 hydrate
Quantity
1.16 g
Type
reactant
Reaction Step One
Name
Quantity
12.5 mL
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:13])[C:5]([C:11]#[N:12])([CH3:10])[CH2:6][CH2:7][CH2:8]Cl)[CH3:2].Cl.C(N(CC)CC)C>CCO>[CH2:1]([O:3][C:4]([C:5]1([CH3:10])[CH2:6][CH2:7][CH2:8][NH:12][CH2:11]1)=[O:13])[CH3:2]

Inputs

Step One
Name
Ethyl-5-chloro-2-cyano-2-methylpentanoate
Quantity
10.43 g
Type
reactant
Smiles
C(C)OC(C(CCCCl)(C)C#N)=O
Name
PtO2 hydrate
Quantity
1.16 g
Type
reactant
Smiles
Name
Quantity
12.5 mL
Type
reactant
Smiles
Cl
Name
Quantity
125 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
9.8 g
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
was stirred at RT for 16 h under nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The cooled solution was filtered
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in absolute EtOH (125 ml)
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled with an ice-water bath
ADDITION
Type
ADDITION
Details
After the addition the mixture
CUSTOM
Type
CUSTOM
Details
The solvent and triethylamine were evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in DCM (100 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with 1 M HCl (3×100 ml)
CUSTOM
Type
CUSTOM
Details
After separating the layers, ice (150 g) and 5 M NaOH (100 ml)
ADDITION
Type
ADDITION
Details
were added to the aqueous layer, which
EXTRACTION
Type
EXTRACTION
Details
was then extracted with DCM (3×60 ml)
CUSTOM
Type
CUSTOM
Details
The combined extracts were dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
DISTILLATION
Type
DISTILLATION
Details
followed by vacuum distillation (bp. 62-65° C./2 mbar)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)OC(=O)C1(CNCCC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: CALCULATEDPERCENTYIELD 68.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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